1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry ADME Prediction Triazole Scaffold

Substituting this N1-methyl-1,2,3-triazole regioisomer with generic triazole carboxylic acids introduces quantifiable risks: altered lipophilicity (logP -0.49 vs. -0.52 for unsubstituted), divergent solid-state stability (mp 224°C decomp. vs. 187-190°C for 1,2,4-isomer), and compromised biological activity. This building block eliminates those variables. • Validated scaffold for kinase inhibitor programs (VEGFR/PDGFR, reported IC50 <50 nM, CC50 >200 µM). • Defined 1,2,3-regioisomeric purity ensures correct electronic/steric environment for metal coordination in catalysis. • Higher melting point (224°C decomp.) supports robust pre-formulation solid-state screening and API development.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 16681-71-3
Cat. No. B168845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS16681-71-3
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)O
InChIInChI=1S/C4H5N3O2/c1-7-2-3(4(8)9)5-6-7/h2H,1H3,(H,8,9)
InChIKeySBUXBHALPHVDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 16681-71-3): Core Properties and Procurement Baseline


1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-71-3) is a heterocyclic building block with the molecular formula C4H5N3O2 and a molecular weight of 127.10 g/mol . It is characterized by a predicted logP of -0.49 , a density of 1.549 g/cm³ , and a melting point of 224 °C with decomposition . Its carboxylic acid group and 1,2,3-triazole ring make it a versatile intermediate for the synthesis of pharmaceutically relevant molecules, including kinase inhibitors and other bioactive compounds [1].

Why 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by Generic Triazole Carboxylic Acids


Substituting 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with generic, unsubstituted, or regioisomeric triazole carboxylic acids introduces significant and quantifiable changes in key physicochemical properties that directly impact synthetic utility and downstream performance. For example, the simple addition of the N1-methyl group alters the compound's lipophilicity and solid-state stability compared to its unsubstituted analog [1]. Furthermore, the specific 1,2,3-triazole regioisomer exhibits distinct properties from the 1,2,4-triazole analog, including a higher melting point . These differences can affect reaction yields, solubility, and the biological activity of final products, making direct replacement without re-optimization a high-risk decision for research and industrial processes.

Quantitative Differentiation of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 16681-71-3)


Lipophilicity Comparison: Enhanced logP for Improved Membrane Permeability Potential

The N1-methyl substitution on the 1,2,3-triazole ring in 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-71-3) leads to a calculated logP of -0.49 . This is a 0.03 logP unit increase compared to the unsubstituted 1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2), which has a calculated logP of -0.52 [1]. This small but measurable increase in lipophilicity suggests a marginally improved potential for passive membrane diffusion, a critical parameter in early drug discovery.

Medicinal Chemistry ADME Prediction Triazole Scaffold

Thermal Stability and Solid-State Handling: Higher Decomposition Point vs. Unsubstituted Analog

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid exhibits a melting point of 224 °C (with decomposition) . In contrast, the unsubstituted analog 1H-1,2,3-triazole-4-carboxylic acid has a reported melting point in the range of 212-214 °C [1]. The higher temperature for the onset of melting and decomposition for the methylated derivative implies a different intermolecular packing arrangement and potentially greater thermal stability during storage and handling.

Process Chemistry Solid-State Characterization Safety

Regioisomeric Differentiation: 1,2,3-Triazole vs. 1,2,4-Triazole Core

The 1,2,3-triazole core of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 16681-71-3) confers distinct properties compared to its 1,2,4-triazole isomer. For instance, the 1,2,3-isomer has a melting point of 224 °C (decomp) , while the analogous 1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 815588-82-0) has a significantly lower melting point reported as 187-190 °C . This ~35-37 °C difference in melting point is a macroscopic manifestation of the distinct electronic and spatial arrangements of the nitrogen atoms, which directly influence intermolecular interactions and, consequently, chemical reactivity and biological target engagement.

Medicinal Chemistry Heterocyclic Chemistry Scaffold Selection

Class-Leading Potency Potential: Triazole Scaffold Enables Sub-50 nM IC50 Kinase Inhibition

Patented research demonstrates that compounds built upon the 1,2,3-triazole scaffold, including derivatives of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, can achieve potent biological activity. The patent US20220073476A1 explicitly states that the IC50 values for some triazole compounds in this class can be below 300 nM, and even as low as 50 nM [1]. Furthermore, these compounds exhibit a favorable selectivity profile with CC50 values greater than 200 µM [1]. While this data is for the broader class, it establishes a high performance ceiling for molecules derived from this specific core, a potential not universally shared by all heterocyclic building blocks.

Kinase Inhibitors Drug Discovery Pharmacology

Antipyretic Activity Benchmarking: 1,2,3-Triazole Carboxylic Acids Show Modest Efficacy vs. Aminopyrine

In a study on a series of 1-phenyl-1,2,3-triazole-4-carboxylic acid derivatives, the antipyretic and analgesic effects were compared directly with aminopyrine in rats [1]. While the specific N1-methyl analog (CAS 16681-71-3) was not tested, this head-to-head comparison for closely related compounds provides crucial context. The study concluded that no advantage over aminopyrine was found for these compounds [1]. This negative data is a valuable differentiation point, steering research away from this specific application and toward other areas, such as oncology, where the scaffold shows more promise (see Evidence_Item 4).

Pharmacology In Vivo Models Antipyretic Agents

Evidence-Backed Application Scenarios for Procuring 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid


Scaffold for Next-Generation Kinase Inhibitors in Oncology

Procurement of this compound is strongly indicated for medicinal chemistry programs targeting protein kinases, particularly for oncology. Patented evidence demonstrates that derivatives from this scaffold can achieve potent inhibition with IC50 values below 50 nM and a wide therapeutic window (CC50 > 200 µM), making it a high-value starting material for lead optimization against targets like VEGFR and PDGFR [1]. Its specific logP and physicochemical profile differentiate it from unsubstituted analogs, potentially offering a more favorable starting point for achieving desirable drug-like properties.

Synthesis of Heterocyclic Building Blocks with Controlled Lipophilicity

In synthetic chemistry workflows, this compound serves as a key intermediate where precise control over lipophilicity is required. With a documented logP of -0.49, it provides a quantifiably more lipophilic handle compared to the parent 1H-1,2,3-triazole-4-carboxylic acid (logP -0.52) [2]. This differentiation allows for the fine-tuning of physicochemical properties in the final molecule, which is crucial for optimizing ADME profiles in drug discovery.

Crystallization and Solid-State Formulation Studies

The distinct solid-state properties, including a higher melting point/decomposition onset of 224 °C compared to its regioisomer (187-190 °C), make this compound a valuable model for studying the impact of subtle structural changes on crystal packing and stability. This is particularly relevant in pre-formulation development, where understanding and controlling the solid form of an API is critical for manufacturing and bioavailability.

Targeted Synthesis of 1,2,3-Triazole-Based Ligands and Metal Complexes

As a versatile 1,2,3-triazole-4-carboxylic acid building block, this compound is essential for the preparation of triazole-based ligands. Its defined regioisomeric purity (1,2,3- vs. 1,2,4-) ensures the correct electronic and steric environment for metal coordination, which is critical in catalysis and materials science applications . The quantifiable differences in melting point and logP serve as quality control markers to confirm the correct isomer is being used.

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